Antifungal Activity vs. Hinokitiol
In a direct head-to-head comparison of three thujaplicin-related compounds isolated from Thujopsis dolabrata, gamma-thujaplicin demonstrated the strongest antifungal activity. Its minimum inhibitory concentration (MIC) of ~1.5 µg/mL was significantly lower than that of its in-class analogs, beta-thujaplicin (hinokitiol) and beta-dolabrin, against the test organism [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) for Antifungal Activity |
|---|---|
| Target Compound Data | ~1.5 µg/mL |
| Comparator Or Baseline | beta-Thujaplicin (hinokitiol) and beta-dolabrin (specific MIC values not provided in abstract, but stated to be higher/weaker) |
| Quantified Difference | gamma-thujaplicin is the most potent antifungal among the three tested compounds in this assay. |
| Conditions | In vitro antimicrobial assay; specific fungal species not specified in abstract. |
Why This Matters
For researchers developing antifungal agents, selecting the most potent isomer from the outset streamlines hit-to-lead optimization and reduces the compound quantity needed for in vivo studies.
- [1] Inamori, Y., Shinohara, S., Tsujibo, H., Okabe, T., Morita, Y., Sakagami, Y., ... & Ishida, N. (1999). Antimicrobial activity and metalloprotease inhibition of hinokitiol-related compounds, the constituents of Thujopsis dolabrata S. and Z. hondai MAK. Biological & Pharmaceutical Bulletin, 22(9), 990-993. View Source
